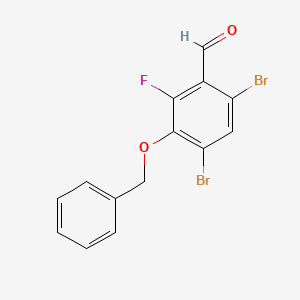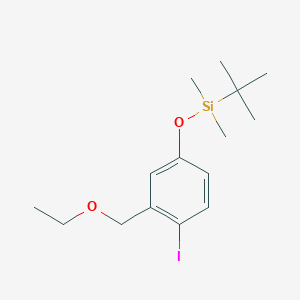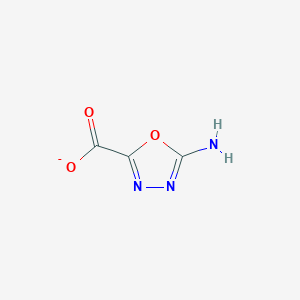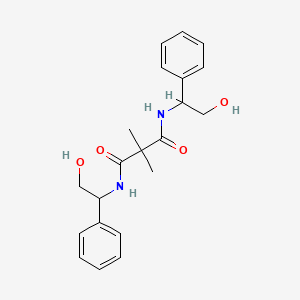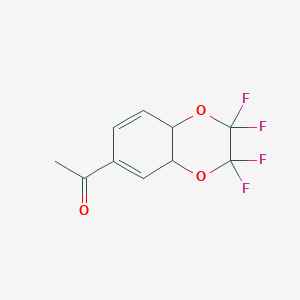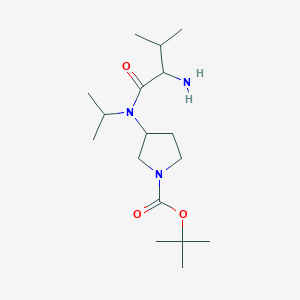
(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral catalysts in various asymmetric reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, leading to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives, including ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, often involve large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of room temperature ionic liquids (RTILs) has been reported to enhance the catalytic efficiency and facilitate the recovery and reuse of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in Michael additions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a chiral catalyst, facilitating the formation of enantioselective products in asymmetric reactions. The molecular targets include various enzymes and receptors that are involved in the catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-based quaternary alkylammonium ionic liquids: These compounds are similar in structure and function, serving as efficient catalysts for asymmetric Michael additions.
Chiral amino-alcohol ligands: These ligands are used in enantioselective synthesis and share similar structural features with ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate.
Uniqueness
The uniqueness of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate lies in its specific chiral configuration and its ability to act as a highly efficient catalyst in asymmetric reactions. Its structural features and functional groups contribute to its high enantioselectivity and catalytic efficiency.
Propiedades
Fórmula molecular |
C17H33N3O3 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3 |
Clave InChI |
NBTXKAYNSBMSHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



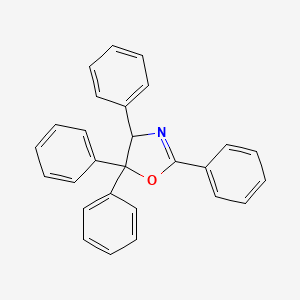
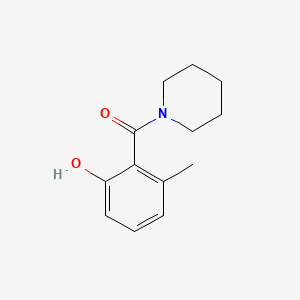
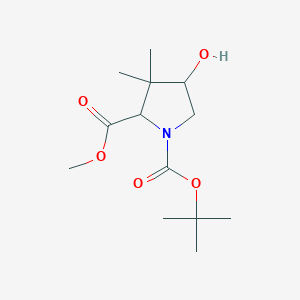
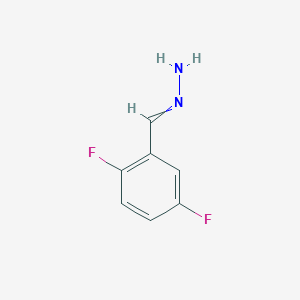
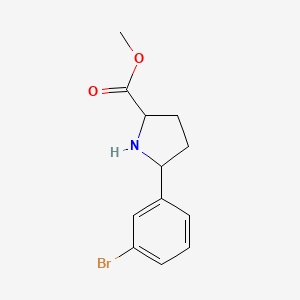
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
